molecular formula C27H29NO12 B14701988 7-O-(beta-D-Glucosaminyl)daunomycinone CAS No. 22423-39-8

7-O-(beta-D-Glucosaminyl)daunomycinone

Cat. No.: B14701988
CAS No.: 22423-39-8
M. Wt: 559.5 g/mol
InChI Key: IFHBDVVOPIRSJL-GIZHIAPPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-O-(beta-D-Glucosaminyl)daunomycinone is a derivative of daunomycinone, an anthracycline antibiotic. This compound is known for its antitumor properties and is used in cancer research and treatment. The addition of the beta-D-glucosaminyl group enhances its solubility and bioavailability, making it a valuable compound in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-O-(beta-D-Glucosaminyl)daunomycinone involves the glycosylation of daunomycinone with beta-D-glucosamine. The reaction typically requires a glycosyl donor, such as a protected glucosamine derivative, and a glycosyl acceptor, which is daunomycinone. The reaction is catalyzed by a Lewis acid, such as boron trifluoride etherate, under anhydrous conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, reaction time, and the concentration of reagents. The final product is purified using chromatographic techniques to ensure high purity suitable for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions

7-O-(beta-D-Glucosaminyl)daunomycinone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of daunomycinone with modified functional groups, which can exhibit different biological activities and properties .

Scientific Research Applications

7-O-(beta-D-Glucosaminyl)daunomycinone has several scientific research applications:

    Chemistry: Used as a model compound for studying glycosylation reactions and the synthesis of glycosylated anthracyclines.

    Biology: Investigated for its interactions with biological macromolecules, such as DNA and proteins.

    Medicine: Explored for its antitumor activity and potential use in cancer therapy. It has shown promise in preclinical studies for treating various cancers.

    Industry: Utilized in the development of new anticancer drugs and formulations

Mechanism of Action

The mechanism of action of 7-O-(beta-D-Glucosaminyl)daunomycinone involves intercalation into DNA, which disrupts the replication and transcription processes. This leads to the inhibition of cancer cell proliferation. The compound also generates reactive oxygen species, causing oxidative damage to cellular components. The molecular targets include topoisomerase II, an enzyme critical for DNA replication .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-O-(beta-D-Glucosaminyl)daunomycinone is unique due to its enhanced solubility and bioavailability compared to its parent compound, daunomycinone. The addition of the glucosaminyl group improves its pharmacological profile, making it a more effective antitumor agent .

Properties

CAS No.

22423-39-8

Molecular Formula

C27H29NO12

Molecular Weight

559.5 g/mol

IUPAC Name

(7S,9S)-9-acetyl-7-[(2R,3R,4R,5S,6R)-3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6,9,11-trihydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione

InChI

InChI=1S/C27H29NO12/c1-9(30)27(37)6-11-16(13(7-27)39-26-19(28)25(36)22(33)14(8-29)40-26)24(35)18-17(21(11)32)20(31)10-4-3-5-12(38-2)15(10)23(18)34/h3-5,13-14,19,22,25-26,29,32-33,35-37H,6-8,28H2,1-2H3/t13-,14+,19+,22+,25+,26+,27-/m0/s1

InChI Key

IFHBDVVOPIRSJL-GIZHIAPPSA-N

Isomeric SMILES

CC(=O)[C@]1(C[C@@H](C2=C(C1)C(=C3C(=C2O)C(=O)C4=C(C3=O)C=CC=C4OC)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)N)O

Canonical SMILES

CC(=O)C1(CC(C2=C(C1)C(=C3C(=C2O)C(=O)C4=C(C3=O)C=CC=C4OC)O)OC5C(C(C(C(O5)CO)O)O)N)O

Origin of Product

United States

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